

Structural Analysis of a Potent CD73 Inhibitor: A Technical Overview

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Compound of Interest

Compound Name: CD73-IN-6

Cat. No.: B15144395

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This technical guide provides an in-depth analysis of the structural and functional characteristics of a potent small molecule inhibitor in complex with human ecto-5'-nucleotidase (CD73). Due to the absence of a publicly available crystal structure for "CD73-IN-6," this document utilizes the well-characterized inhibitor OP-5244 (also known as compound 35 in its discovery publication) as a representative example. The structural data for the CD73/OP-5244 complex is available in the Protein Data Bank (PDB) under the accession code 7JV9.

CD73 is a critical enzyme in the purinergic signaling pathway, which is implicated in cancer progression and immunosuppression.^{[1][2]} By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment.^[3] Inhibition of CD73 is therefore a promising strategy in cancer immunotherapy.^{[4][5]}

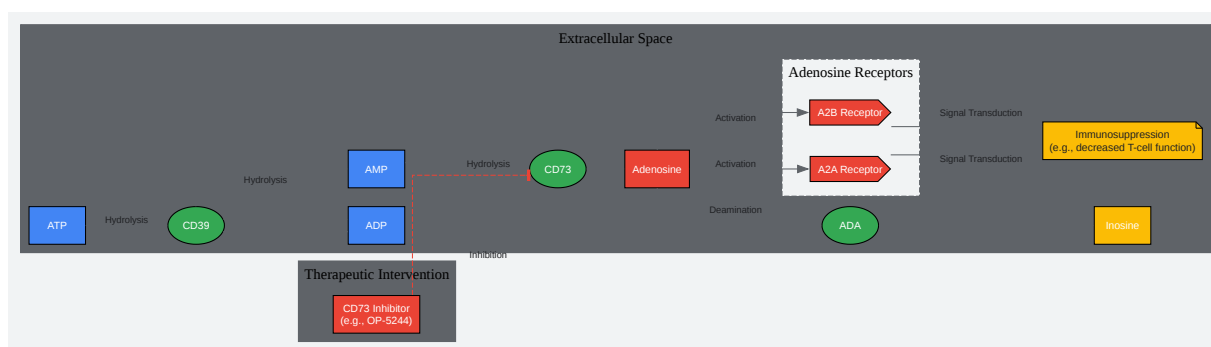
Quantitative Data for the Representative Inhibitor: OP-5244

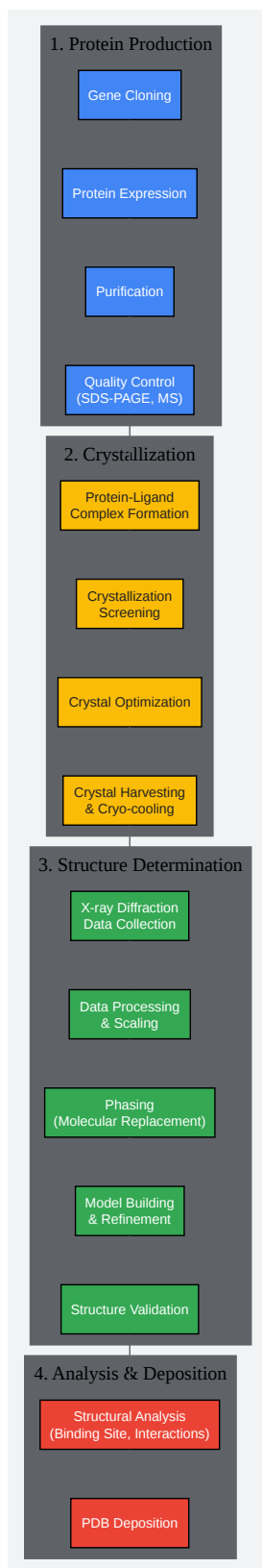
The following table summarizes the key quantitative data for the potent and orally bioavailable CD73 inhibitor, OP-5244.^{[1][4][5]}

Parameter	Value	Cell Line/Assay Condition	Reference
Biochemical IC50	0.25 nM	Recombinant human CD73	[1] [4] [5]
Cellular EC50 (Adenosine Production)	0.79 nM	H1568 (NSCLC) cells	[4]
Cellular EC50 (AMP Hydrolysis)	0.22 nM	Peripheral blood-derived CD8+ T cells	[4]

Signaling Pathway of CD73 and its Inhibition

The following diagram illustrates the canonical pathway of extracellular adenosine production and the mechanism of its inhibition by a CD73 inhibitor like OP-5244.





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